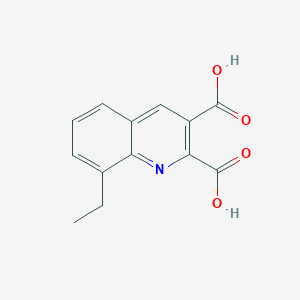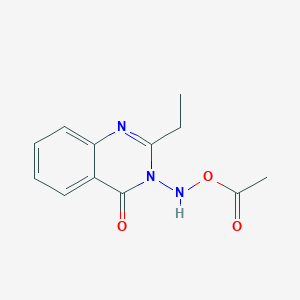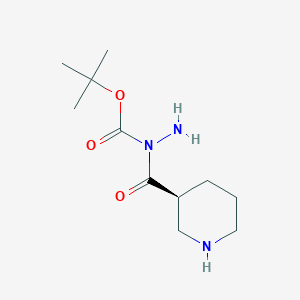
1-Fluoro-8-(4-fluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-8-(4-fluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 1-position of the naphthalene ring and another fluorine atom on the phenyl ring attached at the 8-position
Preparation Methods
The synthesis of 1-Fluoro-8-(4-fluorophenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Chemical Reactions Analysis
1-Fluoro-8-(4-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-8-(4-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism by which 1-Fluoro-8-(4-fluorophenyl)naphthalene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Fluoro-8-(4-fluorophenyl)naphthalene can be compared with other similar compounds, such as:
1,8-Bis(4-fluorophenyl)naphthalene: This compound has two fluorophenyl groups attached to the naphthalene ring, making it structurally similar but with different chemical properties.
1-Fluoronaphthalene: A simpler compound with only one fluorine atom on the naphthalene ring, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C16H10F2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-8-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-13-9-7-11(8-10-13)14-5-1-3-12-4-2-6-15(18)16(12)14/h1-10H |
InChI Key |
XDIHDMCNRFHFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)


![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)



